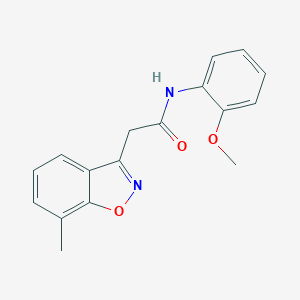
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes such as monoacylglycerol lipase (MAGL) and α/β hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of other lipid signaling molecules.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These compounds are known to have anti-inflammatory and analgesic effects, and may also play a role in other physiological processes such as appetite regulation and mood. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes involved in lipid metabolism, which may have additional physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in lab experiments is its potency as a FAAH inhibitor. This allows for the study of the effects of increased endocannabinoid levels in the body. However, one limitation is that N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to have some off-target effects on other enzymes involved in lipid metabolism. This may complicate the interpretation of experimental results.
Direcciones Futuras
There are numerous directions for future research on N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474. One area of focus is the development of more selective FAAH inhibitors that do not have off-target effects on other enzymes. Another area of research is the study of the effects of increased endocannabinoid levels on other physiological processes such as appetite regulation and mood. Additionally, the potential therapeutic applications of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in the treatment of chronic pain and other conditions continue to be an area of active research.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is synthesized through a multistep process that involves the reaction of 2-(7-methyl-1,2-benzisoxazol-3-yl)acetic acid with 2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. Endocannabinoids are known to have analgesic effects, and inhibition of FAAH leads to increased levels of these compounds in the body. This has led to the development of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 as potential treatments for chronic pain.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-5-7-12-14(19-22-17(11)12)10-16(20)18-13-8-3-4-9-15(13)21-2/h3-9H,10H2,1-2H3,(H,18,20) |
Clave InChI |
GZTYUTIAROGADQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=CC=C3OC |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



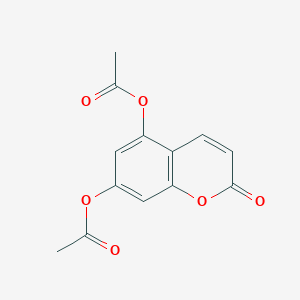
![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
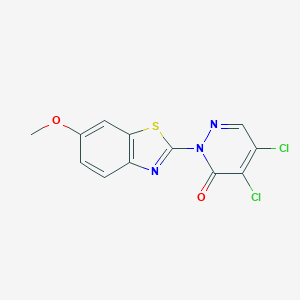
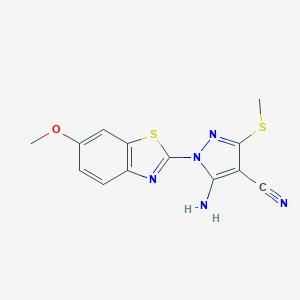
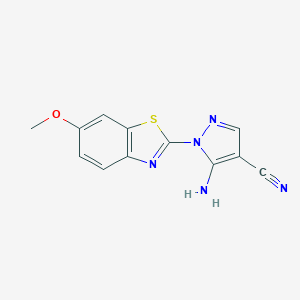
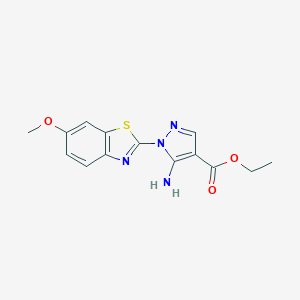
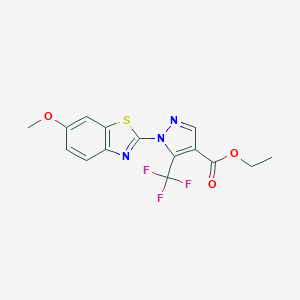
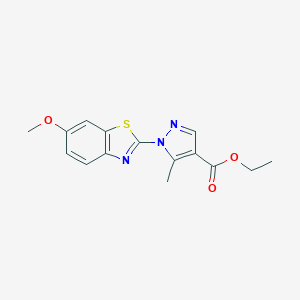
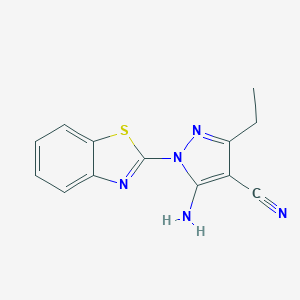
![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)
![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)